molecular formula C29H33ClF2N2O2 B2784360 N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride CAS No. 1781934-47-1; 487051-12-7

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride

Cat. No.: B2784360
CAS No.: 1781934-47-1; 487051-12-7
M. Wt: 515.04
InChI Key: DEDUDFNRQKUBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride is a high-affinity, selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It is primarily used in scientific research to study its effects on various biological processes. This compound has shown potential in producing anxiolytic and antidepressant effects, as well as reducing food consumption, suggesting a possible anorectic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as the laboratory preparation, with optimization for large-scale production. This includes the use of industrial-grade reagents and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives of this compound.

Scientific Research Applications

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride exerts its effects by selectively binding to and antagonizing the MCH1 receptor. This receptor is involved in various physiological processes, including the regulation of food intake and mood. By blocking the MCH1 receptor, this compound can reduce food consumption and produce anxiolytic and antidepressant effects .

Comparison with Similar Compounds

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride is unique in its high affinity and selectivity for the MCH1 receptor. Similar compounds include:

Compared to these compounds, this compound displays greater selectivity and potency, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDUDFNRQKUBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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